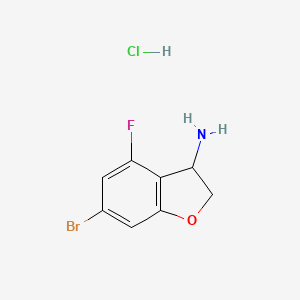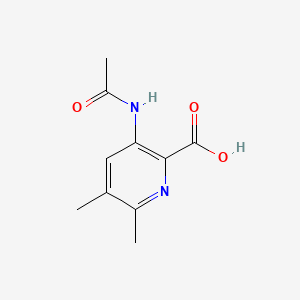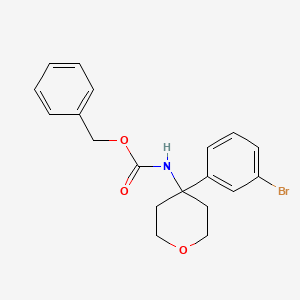
Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate: is an organic compound that features a tetrahydropyran ring substituted with a benzyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of benzyl carbamate with a bromophenyl-substituted tetrahydropyran. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structural features may allow it to interact with biological targets, leading to the development of drugs with novel mechanisms of action .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism by which Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Tetrahydropyran: A simpler analog that lacks the benzyl and bromophenyl groups.
Benzyl carbamate: Lacks the tetrahydropyran ring and bromophenyl group.
3-Bromophenyl tetrahydropyran: Lacks the benzyl carbamate moiety.
Uniqueness: Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate is unique due to the combination of its structural features, which confer distinct reactivity and potential biological activity. The presence of the bromophenyl group allows for specific interactions with biological targets, while the tetrahydropyran ring provides a rigid scaffold that can influence the compound’s overall conformation .
Properties
Molecular Formula |
C19H20BrNO3 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
benzyl N-[4-(3-bromophenyl)oxan-4-yl]carbamate |
InChI |
InChI=1S/C19H20BrNO3/c20-17-8-4-7-16(13-17)19(9-11-23-12-10-19)21-18(22)24-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,21,22) |
InChI Key |
SDVYKCBKJDDERY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers](/img/structure/B13502150.png)
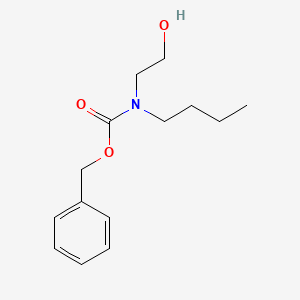
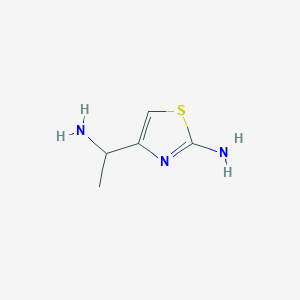
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid](/img/structure/B13502169.png)
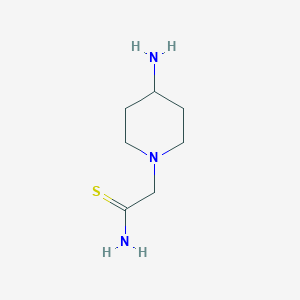
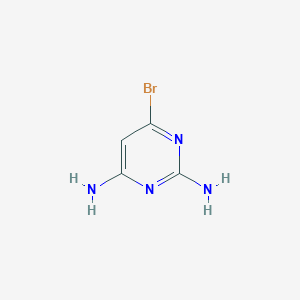
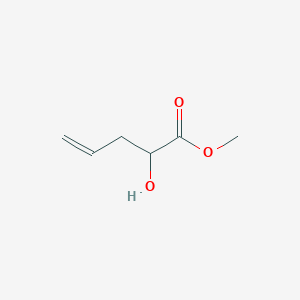
![tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13502203.png)
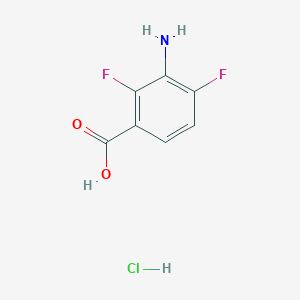
![4-[(R)-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride](/img/structure/B13502224.png)
![Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13502238.png)

